Sulodexid

Übersicht

Beschreibung

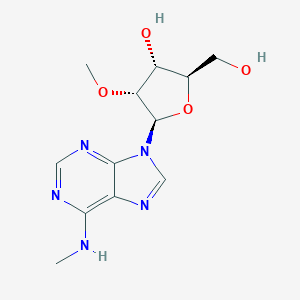

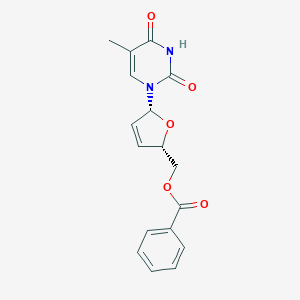

N6,O2'-Dimethyladenosine is naturally occurring modified nucleoside in RNA. It was reported in the preparation of alkylated adenosines as antihypertensive agents.

Wissenschaftliche Forschungsanwendungen

Hemmung der arteriellen Kontraktion

Sulodexid (SDX) wurde nachweislich die arterielle Kontraktion über den endothelabhängigen Stickstoffoxid-Weg inhibiert . Es ist bekannt für die Wiederherstellung des Glykokalyx, den Schutz des Endothels und die Regulierung der Permeabilität . Es hat auch antithrombotische und entzündungshemmende Eigenschaften und hat arterielle vasodilatorische Wirkungen gezeigt .

Prävention der Hyperglykämie-induzierten Endotheldysfunktion

This compound wurde gezeigt, dass es Hyperglykämie-induzierte Endotheldysfunktion in der Netzhaut verhindert . Es hat eine schützende Wirkung gegen die durch hohe Glukosekonzentration induzierte Endotheldysfunktion in retinalen Arteriolen .

Behandlung von Gefäßerkrankungen

This compound wurde klinisch zur Prophylaxe und Behandlung von Gefäßerkrankungen mit erhöhtem Thromboserisiko eingesetzt, darunter intermittierende Claudicatio, periphere arterielle Verschlusskrankheit und postmyokardialer Infarkt .

Behandlung der diabetischen Nierenerkrankung

This compound wurde zur Behandlung der diabetischen Nierenerkrankung untersucht . Es wurde festgestellt, dass es die Albuminausscheidung bei Patienten mit Nephropathie verringert .

Behandlung der diabetischen Neuropathie

This compound wurde auch als Behandlung für die diabetische Neuropathie untersucht . Dies ist eine Art von Nervenschädigung, die bei Diabetes auftreten kann und oft zu Taubheit und Schmerzen führt.

Heilung von diabetesbedingten trophischen Geschwüren

This compound wurde nachweislich die Heilung von diabetesbedingten trophischen Geschwüren beschleunigt

Wirkmechanismus

Target of Action

Sulodexide is a highly purified mixture of glycosaminoglycans composed of dermatan sulfate (DS) and fast-moving heparin (FMH) . The primary targets of Sulodexide are antithrombin III (AT III) and heparin cofactor II (HCII) . These targets play a crucial role in the coagulation system, where they inhibit thrombin and other serine proteases involved in blood clotting .

Mode of Action

Sulodexide exerts its anticoagulant and antithrombotic action through interactions with both AT and HCII . The thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, HCII catalysis by DS and antithrombin-III catalysis by FMH . It also exerts its antithrombotic activity through dose-dependent inhibition of activated coagulation factor X, as well as inhibition of platelet aggregation and activation of the circulating and parietal fibrinolytic system .

Biochemical Pathways

Sulodexide potentiates the antiprotease activities of both antithrombin III and heparin cofactor II simultaneously . This results in the inhibition of thrombin, a key enzyme in the coagulation cascade, thereby preventing the formation of blood clots . Additionally, it has been shown to have effects on the fibrinolytic system, platelets, endothelial cells, inflammation, and more recently metalloproteases .

Pharmacokinetics

Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin . It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans . Sulodexide is eliminated via the renal, fecal, and bile routes. The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours. The fecal and bile routes remove the rest of the drug over 48 hours, which accounts for 23.5+/-2.5% for both routes .

Result of Action

The administration of sulodexide results in the release of lipoprotein lipase and has been shown to reduce the circulating level of lipids . It has also shown to decrease the viscosity of both whole blood and plasma . Clinically, sulodexide is used for the prophylaxis and treatment of thromboembolic diseases . Research has also demonstrated the beneficial effects of sulodexide in animal models of reperfusion injury and the treatment of diabetic nephropathy .

Action Environment

The action of sulodexide is influenced by the environment within the body. For instance, the presence of an intact endothelium is critical for its action . Sulodexide exerts a concentration-dependent inhibition on arterial contraction, emphasizing the critical role of an intact endothelium and nitric oxide-mediated pathways in this process . This underscores Sulodexide’s potential in treating endothelial dysfunction-related pathologies .

Biochemische Analyse

Biochemical Properties

Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions . It is capable of inhibiting both anti-IIa and anti-Xa . It promotes fibrinolytic activity by releasing tissue plasminogen activator and reduces plasminogen activator inhibitor .

Cellular Effects

Sulodexide has been shown to have endothelial protective properties by inducing the overexpression of growth factors important for the protection of organs . It also has anti-inflammatory properties via its effect on the release of inflammatory mediators from macrophages . In endothelial cells during sepsis, Sulodexide improves vascular permeability via glycocalyx remodeling .

Molecular Mechanism

The molecular mechanism of action of Sulodexide is primarily through its interaction with antithrombin III and heparin cofactor II . Thrombin inhibition produced by Sulodexide is due to the additive effect of its components, namely, heparin cofactor II catalysis by dermatan sulfate and antithrombin-III catalysis by fast-moving heparin .

Temporal Effects in Laboratory Settings

Sulodexide can reduce the early, but not late, proteinuria in radiation nephropathy in rats . In addition, Sulodexide did not affect urine TGF-β established albuminuria or mesangial matrix expansion in a chronic model of diabetic kidney disease in mice .

Dosage Effects in Animal Models

In animal models, the effects of Sulodexide vary with different dosages. For example, Sprague–Dawley rats received kidney radiation and were treated with 15 mg/kg/day Sulodexide . The effects of Sulodexide on proteinuria were significant at 4 and 8 weeks but not at 12 weeks .

Metabolic Pathways

Sulodexide is mainly metabolized in the liver . It is eliminated via the renal, fecal, and bile routes . The main clearance occurs renally and accounts for elimination of 55+2.9% of the drug over 96 hours .

Transport and Distribution

Sulodexide reaches high concentrations in the plasma and is widely distributed in the endothelial layer . Binding to endothelial cell receptors in arteries and veins contributes to its rapid distribution profile .

Subcellular Localization

The subcellular localization of Sulodexide is primarily within the endothelial layer of arteries and veins . This localization is facilitated by its binding to endothelial cell receptors, contributing to its rapid distribution profile .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYSXUXXBDSYRT-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206530 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

57817-83-1, 57821-29-1 | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulodexide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06271 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N(6),O(2)-Dimethyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6,2'-O-DIMETHYLADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

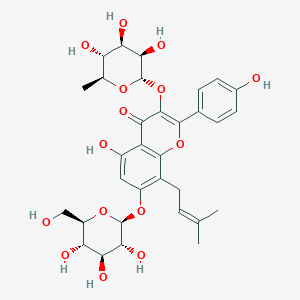

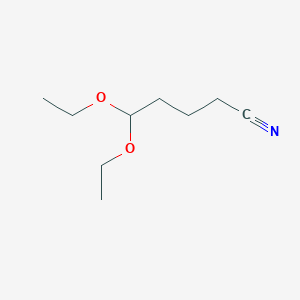

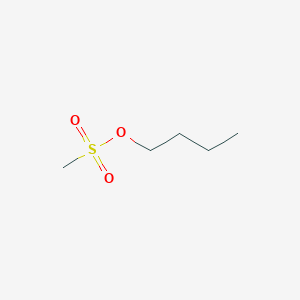

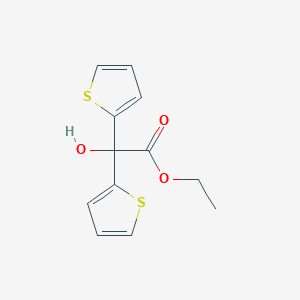

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![4-Bromo-2-benzofuran-1[3H]-one](/img/structure/B109934.png)